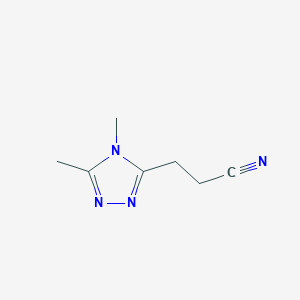

3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

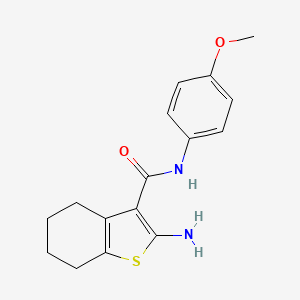

“3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. They are often synthesized by the reaction of ester ethoxycarbonylhydrazones with primary amines . The influence of metal ions, the state of metal salt, and ligands on the sterilization ability of Metalorganic frameworks (MOFs) to effectively achieve sterilization has also been investigated .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The InChI code for this compound is 1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been widely studied. For instance, the reaction of 1,2,4-triazole with various reagents can lead to the formation of different heterocyclic compounds with various biological applications .Wissenschaftliche Forschungsanwendungen

Catalysis and Materials Science

Transition metal phosphides have emerged as a promising class of catalysts, showing high activity and stability. The synthesis and characterization of diverse arsenic compounds, including methylated and thiolated species, highlight the compound's potential in fine chemical synthesis and as a modifier for composite solid propellants. Such applications are essential for developing more efficient and environmentally friendly chemical processes and materials for energy production and storage.

Transition Metal Phosphide Catalysts : The review by Oyama et al. (2009) discusses a new class of hydroprocessing catalysts, the transition metal phosphides, which display excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, surpassing the activity of promoted sulfides. The unique physical properties of these catalysts, resembling ceramics while retaining metallic characteristics, contribute to their efficiency in chemical transformations Oyama et al., 2009.

Synthesis and Characterization of Methylated and Thiolated Arsenic Species : Highlighting the importance of authentic arsenic compounds in environmental and health research, Cullen et al. (2016) review the synthesis and characterization of over a dozen arsenic compounds not commercially available. This work is crucial for understanding arsenic's environmental fate and health effects, offering insights into safer and more sustainable chemical practices Cullen et al., 2016.

Nanomaterials in Composite Solid Propellants : The catalytic effect of nanomaterials in composite solid propellants is summarized by Vara et al. (2019), indicating that nanomaterials such as nanometal, mixed oxide, and binary and ternary ferrites can significantly enhance the performance of composite solid propellants. This research underscores the potential of nanotechnology in improving the efficiency and environmental impact of energetic materials Vara et al., 2019.

Environmental Safety and Sustainability

Research on the partial oxidation of propane and propylene to organic compounds over mixed metal oxides offers insights into more sustainable chemical processes with reduced environmental impacts. The studies on the environmental and health implications of methylated arsenicals provide a comprehensive understanding of arsenic's metabolism, disposition, and risk assessment, critical for ensuring public health and safety.

Partial Oxidation of Propane and Propylene : Bettahar et al. (1996) analyze the literature on the partial oxidation of propane to valuable organic compounds over mixed metal oxides. This review underscores the importance of achieving a balance between acid-base and redox properties on the oxide surface for selective product formation, highlighting pathways for more environmentally friendly chemical manufacturing Bettahar et al., 1996.

Methylated Arsenicals in Risk Assessment : Cohen et al. (2006) critically review the metabolism, carcinogenicity, and risk assessment of methylated arsenicals, providing essential insights into the implications for human health. This review supports a nonlinear dose-response relationship for arsenicals' biological processes, contributing to more accurate risk assessments and public health policies Cohen et al., 2006.

Zukünftige Richtungen

The future research directions could involve further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCIKPCZXMGFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)

![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)